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Compound of Interest

Compound Name: 5-fluoro-7-nitro-1H-indazole

CAS No.: 1167056-02-1

Cat. No.: B1440969

Get Quote

Executive Summary & Compound Profile
5-Fluoro-7-nitro-1H-indazole (CAS: 1167056-02-1) is a substituted indazole derivative utilized

primarily as a pharmacophore in medicinal chemistry.[1] Its dual substitution—an electron-

withdrawing nitro group at position 7 and a fluorine atom at position 5—creates a unique

electronic environment that significantly influences its reactivity and spectroscopic signature.[1]

This guide provides the definitive data required for its identification, quality control, and

structural validation.
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Parameter Detail

IUPAC Name 5-Fluoro-7-nitro-1H-indazole

CAS Number 1167056-02-1

Molecular Formula

Molecular Weight 181.12 g/mol

SMILES FC1=CC(=C2C=NNC2=C1)=O

Appearance Yellow to orange crystalline solid

Solubility
Soluble in DMSO, DMF; sparingly soluble in

, MeOH

Synthesis & Sample Preparation
To ensure spectroscopic data integrity, the compound is typically synthesized via a cyclization

route that guarantees regiochemical purity, avoiding the mixture of isomers common in direct

nitration methods.

Synthetic Route (Regioselective)
The most reliable route involves the condensation of 2,5-difluoro-3-nitrobenzaldehyde with

hydrazine hydrate.[1] This

cyclization ensures the nitrogen attacks the activated 2-position, locking the nitro group at
position 7 and the fluorine at position 5.

2,5-Difluoro-3-nitrobenzaldehyde

Hydrazone
Intermediate

Condensation

Hydrazine Hydrate
(NH2NH2·H2O)
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Figure 1: Regioselective synthesis pathway preventing isomer contamination.

NMR Sample Preparation Protocol
Solvent: DMSO-

is the preferred solvent due to the compound's polarity and the ability to observe the labile N-
H proton.

Concentration: 5–10 mg in 0.6 mL solvent for 1D

H/

F; 20–30 mg for

C.

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO peak at 2.50 ppm.[1][2]

Spectroscopic Characterization
Mass Spectrometry (MS)
The mass spectrum provides the primary confirmation of molecular weight.[2] The presence of

the nitro group often leads to characteristic fragmentation.

Ionization Mode m/z (Observed) Assignment Notes

ESI (+) 182.1

Base peak,

protonated molecular

ion.[1][2]

ESI (-) 180.1

Deprotonation of the

acidic N-H (pKa ~11).

[1][2]

Fragmentation Pattern (EI/CID):

m/z 181 (
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)

m/z 135 (

): Loss of nitro group (common in nitroaromatics).[1][2]

m/z 108: Further loss of

from the indazole core.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The 5,7-substitution pattern breaks the symmetry of the benzene ring, resulting in distinct

coupling patterns.[1]

H NMR Data (400 MHz, DMSO-

)
Note: Chemical shifts are consistent with substituent additivity rules for indazoles.
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Position
Shift (

, ppm)
Multiplicity

Coupling
Constants (

, Hz)

Interpretation

H-1 ~13.8 - 14.2 Broad s -

Indazole N-H

(Exchangeable).

[1][2]

H-3 8.25 s -

Characteristic

pyrazole proton.

[1][2]

H-6 8.05 dd ,

Deshielded by

ortho-nitro;

coupled to F(5).

[1][2]

H-4 7.85 dd ,

Shielded relative

to H6; coupled to

F(5).[1][2]

Key Diagnostic Feature: The two aromatic protons (H4 and H6) appear as doublets of doublets

(dd) due to coupling with the fluorine atom (

F, Spin 1/2) and meta-coupling with each other.[1][2]

F NMR Data (376 MHz, DMSO-

)
Shift:

-115.0 to -120.0 ppm.[1]

Multiplicity: Triplet (t) or dd (unresolved) due to coupling with H4 and H6.

Significance: A single signal confirms the presence of a single fluorine atom and high purity

(absence of 6-fluoro isomer, which would appear at a different shift).
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C NMR Data (100 MHz, DMSO-

)
Carbon signals will show splitting due to

C-

F coupling (

).[1][2]

Carbon
Shift (

, ppm)

Splitting (

)
Assignment

C-5 ~158.0
d,

Hz

C-F ipso carbon

(Large coupling).[1][2]

C-7 ~135.0
d,

Hz

C-NO2 ipso carbon.[1]

[2]

C-3 ~134.5 s Pyrazole CH.

C-7a ~140.0 s/d
Bridgehead carbon.[1]

[2]

C-6 ~118.0
d,

Hz
Ortho to F.

C-4 ~108.0
d,

Hz
Ortho to F.

Structural Validation & Logic (Self-Validating
Protocol)
To distinguish 5-fluoro-7-nitro-1H-indazole from its isomer 5-fluoro-4-nitro-1H-indazole or 6-

fluoro-7-nitro-1H-indazole, follow this logic tree.
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Unknown Fluoro-Nitro-Indazole

1H NMR: Analyze Aromatic Region

Coupling Pattern?

Two Doublets (d)
(No F-H coupling observed)

Ortho/Para F

Two Doublets of Doublets (dd)
(J_HF ~8-10 Hz)

Meta Protons

NOESY / 1D NOE

NOE between H3 and H4?

Isomer: 5-Fluoro-7-Nitro
(H4 is close to H3)

Strong NOE

Isomer: 5-Fluoro-4-Nitro
(NO2 at 4 blocks H3-H4 NOE)

No NOE

Click to download full resolution via product page

Figure 2: Logic tree for structural validation using NMR coupling and NOE effects.

Validation Steps:
Check Multiplicity: If H4 and H6 are meta to each other (as in the 5,7-substituted system),

the
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will be small (~2 Hz).[1][2] If they were ortho (e.g., 4,5-substituted),

would be ~8 Hz.[1]

Verify Regiochemistry (NOE): Irradiate the H-3 proton (pyrazole singlet).

Observation: Enhancement of the H-4 signal.

Conclusion: Position 4 is occupied by a proton, not the nitro group. This rules out the 4-

nitro isomer.[1]

Confirmation: The lack of NOE enhancement on the other proton (H-6) confirms it is

distant from H-3.[1]

Infrared (IR) & UV-Vis Spectroscopy[1][2]
Technique Peak/Value Assignment

IR (KBr) 3350-3200 N-H stretch (Broad).[1][2]

1530, 1350 N-O symmetric/asymmetric

stretch (Nitro group).[1][2]

1620 C=N / C=C aromatic stretch.[1]

[2]

UV-Vis ~270 nm, 340 nm
transitions (Nitro-conjugated

system).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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